molecular formula C96H112Br2N8O16Zn2 B3208607 Dibromo ZINC porphyrin dimer CAS No. 1051971-74-4

Dibromo ZINC porphyrin dimer

Cat. No. B3208607
CAS RN: 1051971-74-4
M. Wt: 1924.5 g/mol
InChI Key: DMCWVQAKZHEJGI-UHFFFAOYSA-N
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Description

“Dibromo ZINC porphyrin dimer” refers to a type of porphyrin dimer that is directly linked and contains zinc . Porphyrins are tetrapyrrolic macrocycles with π-conjugated electronic systems that are ubiquitous in nature and have numerous biological and technological applications .


Synthesis Analysis

The synthesis of “Dibromo ZINC porphyrin dimer” involves the Yamamoto coupling of a 2,3-dibromoporphyrin precursor . The target dimers were prepared by nucleophilic substitution of the bromine atoms in α,α’-dibromo- o -xylene with zinc porphyrinate residues containing a free hydroxyl group .


Molecular Structure Analysis

The molecular structure of “Dibromo ZINC porphyrin dimer” was confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analyses . The minimum-energy geometries of the dimer have distinct shapes, as calculated using density functional theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Dibromo ZINC porphyrin dimer” include distinct photophysical and electrochemical properties . The smaller dihedral angles between the porphyrin units result in stronger π-conjugation, splitting the ultraviolet−vis absorption bands and shifting them to longer wavelengths .

Scientific Research Applications

Conjugated Porphyrin Structures

Conjugated porphyrin structures, including dimers, have been a subject of interest due to their unique aggregation and complex formation properties. A study by Anderson (1994) revealed that zinc complexes of conjugated porphyrin dimers exhibit strong aggregation tendencies and form stable bladder complexes with specific compounds. This characteristic is essential for understanding their behavior in various chemical environments and potential applications in fields like nanotechnology and materials science (Anderson, 1994).

Porphyrin Dimers in Medicine and Optics

Porphyrin dimers, including zinc porphyrin complexes, are increasingly being used in medicine and optics. A study by Ryan et al. (2011) discusses the modification of porphyrin structures to create far-red absorbing dyes, which are crucial for applications like photodynamic therapy and as nonlinear absorbers. The research emphasizes the significance of these dimers in advancing medical and optical technologies (Ryan et al., 2011).

Metalloporphyrins in Dynamic Combinatorial Libraries

Metalloporphyrins, including zinc porphyrin units, have been utilized in the formation of dynamic combinatorial libraries. Kieran et al. (2003) demonstrated the templated amplification of disulfide-linked porphyrin oligomers from these libraries, showcasing their potential in creating diverse molecular structures for various scientific applications (Kieran et al., 2003).

Supramolecular Chemistry of Porphyrin Dimers

The field of supramolecular chemistry has explored the use of zinc porphyrin dimers in creating highly ordered structures. A study by Mårtensson et al. (1993) observed the formation of a well-ordered ensemble of four porphyrins, two of which contain zinc, by dimerization. This research provides insights into the interactions and assembly mechanisms in supramolecular systems (Mårtensson et al., 1993).

Nonlinear-Optical Properties

Zinc porphyrin dimers and trimers, connected via a ruthenium metal core, have shown significant enhancements in third-order nonlinear optical absorption coefficients and refractive indices. This is primarily due to the extension of the π-conjugated system and the octupolar effect, as studied by de Torres et al. (2015). Such properties make these complexes particularly interesting for advanced optical materials and technologies (de Torres et al., 2015).

Molecular Recognition and Sensing

Zinc porphyrin dimers have been explored for their molecular recognition capabilities. Hayashi et al. (1997) reported the synthesis of a porphyrin dimer linked with a chiral binaphthyl derivative, which showed significant affinity for α,ω-diamines. This study highlights the potential of zinc porphyrin dimers in sensing and recognition applications, particularly in complexing with specific molecular structures (Hayashi et al., 1997).

Dye-Sensitized Solar Cells

In the field of renewable energy, meso-meso linked porphyrin dimers have been used as sensitizers in dye-sensitized solar cells. Dy et al. (2009) studied the energy conversion efficiencies of these dimers, demonstrating their potential in enhancing the performance of solar cells, even with thin TiO2 films (Dy et al., 2009).

Chiral Recognition

The chiral recognition abilities of zinc porphyrin dimers were investigated by Hayashi et al. (2002). Their study showed that these dimers could tightly bind diamines via a zinc-nitrogen coordinated interaction and display excellent enantioselectivity. Such properties are crucial for applications in chiral sensing and enantiomeric discrimination (Hayashi et al., 2002).

Future Directions

The future directions for “Dibromo ZINC porphyrin dimer” could involve further exploration of its potential applications in various fields such as medicine, particularly for photodynamic therapy (PDT) of cancer, immunochemistry, and tomography .

properties

IUPAC Name

dizinc;5-bromo-15-[4-[15-bromo-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H112Br2N8O16.2Zn/c1-107-37-41-111-45-49-115-53-57-119-69-15-7-11-65(61-69)91-79-25-21-75(99-79)73(76-22-26-80(100-76)92(84-30-34-88(104-84)95(97)87-33-29-83(91)103-87)66-12-8-16-70(62-66)120-58-54-116-50-46-112-42-38-108-2)19-5-6-20-74-77-23-27-81(101-77)93(67-13-9-17-71(63-67)121-59-55-117-51-47-113-43-39-109-3)85-31-35-89(105-85)96(98)90-36-32-86(106-90)94(82-28-24-78(74)102-82)68-14-10-18-72(64-68)122-60-56-118-52-48-114-44-40-110-4;;/h7-18,21-36,61-64,73-75,77,79,81,84,86,88,90-96,99,101,104,106H,37-60H2,1-4H3;;/q-4;2*+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCWVQAKZHEJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)Br)C7=CC(=CC=C7)OCCOCCOCCOC)C#CC#CC8C9C=CC(N9)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C8[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)Br)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H112Br2N8O16Zn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1924.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromo ZINC porphyrin dimer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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